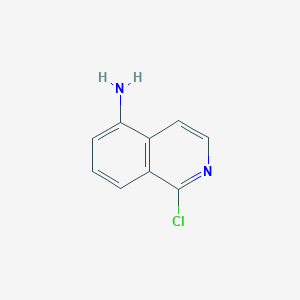

5-Amino-1-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDELEGMETMZLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332698 | |

| Record name | 5-Amino-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374554-54-8 | |

| Record name | 5-Amino-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Amino-1-chloroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Amino-1-chloroisoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available isoquinoline and proceeds through a multi-step sequence involving nitration, N-oxidation, chlorination, and reduction. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from an aminoisoquinoline starting material presents challenges in regioselectivity and functional group compatibility. A more robust and well-documented approach begins with isoquinoline. The overall synthetic strategy is outlined below. It involves the initial introduction of a nitro group at the 5-position of the isoquinoline ring, followed by activation of the 1-position for chlorination via N-oxidation. The final step involves the selective reduction of the nitro group to the desired amine.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables for clarity and ease of comparison.

Step 1: Nitration of Isoquinoline to 5-Nitroisoquinoline

The nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The 5-nitro isomer is the major product and can be separated by fractional crystallization.

Experimental Protocol:

Isoquinoline is dissolved in concentrated sulfuric acid and cooled. Fuming nitric acid is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a short period and then poured onto ice. The mixture is then partially basified to a pH of 2.5 to precipitate the mononitro-isomers. The crude product is collected by filtration and purified by repeated recrystallization from aqueous ethanol to yield pure 5-nitroisoquinoline.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| Isoquinoline | 129.16 | — | — | Starting Material |

| Fuming Nitric Acid | 63.01 | — | — | Nitrating Agent |

| Concentrated Sulfuric Acid | 98.08 | — | — | Solvent and Catalyst |

| 5-Nitroisoquinoline | 174.16 | — | — | Product |

Note: Specific quantities for a high-yielding synthesis of the 5-isomer were not detailed in the searched literature, hence the table indicates the roles of the reagents.

Step 2: N-Oxidation of 5-Nitroisoquinoline

The N-oxidation of the isoquinoline nitrogen is a crucial step to activate the C1 position for subsequent nucleophilic substitution. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

To a solution of 5-nitroisoquinoline in a suitable solvent (e.g., dichloromethane), m-CPBA (1.1 to 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product, 5-nitroisoquinoline-N-oxide, is isolated and purified.

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| 5-Nitroisoquinoline | 174.16 | — | — | Starting Material |

| m-CPBA (meta-chloroperoxybenzoic acid) | 172.57 | — | — | Oxidizing Agent |

| Dichloromethane | 84.93 | — | — | Solvent |

| 5-Nitroisoquinoline-N-oxide | 190.16 | — | — | Product |

Note: A specific experimental protocol with quantitative data for the N-oxidation of 5-nitroisoquinoline was not found in the search results. The above is a general procedure based on similar reactions.

Step 3: Chlorination of 5-Nitroisoquinoline-N-oxide

The activated N-oxide is readily chlorinated at the 1-position using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

5-Nitroisoquinoline-N-oxide is heated under reflux with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the crude product. Purification by chromatography yields 1-chloro-5-nitroisoquinoline.[2]

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Role |

| 5-Nitroisoquinoline-N-oxide | 190.16 | 12 g | 0.063 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 60 ml | — | Chlorinating Agent |

| 1-Chloro-5-nitroisoquinoline | 208.60 | — | — | Product |

Note: The provided protocol is for the analogous 3-methyl-5-nitro-isoquinoline-2-oxide.

Step 4: Reduction of 1-Chloro-5-nitroisoquinoline

The final step is the selective reduction of the nitro group to an amine using a reducing agent such as stannous chloride dihydrate.

Experimental Protocol:

A mixture of 1-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate is stirred under reflux under a nitrogen atmosphere for 3 hours. After cooling, the mixture is poured into ice-water and basified to pH 10 with aqueous sodium carbonate. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The residue is purified by column chromatography on silica gel to give this compound as a light yellow solid.[3]

| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Role |

| 1-Chloro-5-nitroisoquinoline | 208.60 | 450 mg | 0.0022 | Starting Material |

| Stannous Chloride Dihydrate | 225.63 | 2.4 g | 0.011 | Reducing Agent |

| Ethyl Acetate (EtOAc) | 88.11 | 50 mL | — | Solvent |

| This compound | 178.62 | — | — | Product |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the final reduction step.

Caption: Workflow for the reduction of 1-Chloro-5-nitroisoquinoline.

Alternative Starting Material: 5-Aminoisoquinoline

While the presented route from isoquinoline is well-supported, an alternative starting from 5-aminoisoquinoline is theoretically plausible, though less documented in the readily available literature for the specific target molecule. This would involve a Sandmeyer-type reaction to introduce the nitro group at the 5-position, followed by the N-oxidation, chlorination, and finally, no reduction step would be necessary if the amino group is already present. However, direct nitration of 5-aminoisoquinoline could lead to complex mixtures and potential oxidation of the amino group. A more controlled approach would be the diazotization of 5-aminoisoquinoline followed by treatment with a nitrite source in the presence of a copper catalyst.

Conclusion

This technical guide outlines a comprehensive and practical multi-step synthesis for this compound, a key intermediate for drug discovery and development. The provided experimental protocols and quantitative data, derived from available chemical literature, offer a solid foundation for researchers to replicate and adapt these procedures. The visualizations of the synthetic pathway and experimental workflow are intended to further clarify the process. While an alternative route from 5-aminoisoquinoline is conceivable, the pathway commencing with isoquinoline is currently better substantiated in the scientific literature. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

References

5-Amino-1-chloroisoquinoline: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Amino-1-chloroisoquinoline. It also explores a potential, though unconfirmed, biological signaling pathway based on a closely related analogue.

Core Chemical Properties and Structure

This compound is a substituted isoquinoline with the chemical formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1][2] Its structure features an amino group at the 5-position and a chlorine atom at the 1-position of the isoquinoline ring. The presence of these functional groups offers potential for further chemical modifications and biological activity.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 374554-54-8 | [1][2] |

| InChI Key | DDELEGMETMZLAF-UHFFFAOYSA-N | [1] |

| Appearance | Light yellow solid | [1] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched literature. However, LC-MS data from a synthesis experiment shows a peak at a retention time of 3.17 minutes with (M+1) signals at m/z 179.2 and 181.2, consistent with the molecular weight and isotopic pattern for a monochlorinated compound.[1] For reference, extensive spectral data for the related compound 5-aminoisoquinoline, including ¹H NMR, ¹³C NMR, and IR spectra, are publicly available.[5][6][7]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound from 1-chloro-5-nitroisoquinoline has been documented.[1]

Reaction: Reduction of 1-chloro-5-nitroisoquinoline.

Reagents and Materials:

-

1-chloro-5-nitroisoquinoline (450 mg, 0.0022 mol)

-

Stannous chloride dihydrate (2.4 g, 0.011 mol)

-

Ethyl acetate (EtOAc) (50 mL)

-

Ice-water

-

Aqueous Sodium Carbonate (Na₂CO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux under a nitrogen atmosphere for 3 hours.

-

After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous Na₂CO₃.

-

The organic phase is separated, and the aqueous phase is extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under vacuum.

-

The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the structurally similar compound, 5-amino-1-methylquinolinium (5-amino-1MQ), is a known potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[8][9] NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis.[10] Its inhibition has been explored as a therapeutic strategy for various conditions, including obesity, type 2 diabetes, and cancer.[8][10]

Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity against NNMT. The following signaling pathway illustrates the mechanism of action of NNMT and the potential impact of an inhibitor like 5-amino-1MQ, which could be analogous for this compound.

Disclaimer: The following diagram depicts the signaling pathway of an NNMT inhibitor. The activity of this compound in this pathway is hypothetical and has not been experimentally confirmed.

Caption: Potential mechanism of this compound via NNMT inhibition.

In this proposed pathway, the inhibitor would block the activity of NNMT. This inhibition would lead to an increase in the levels of NAD+, a crucial coenzyme in cellular metabolism. Elevated NAD+ levels can, in turn, activate sirtuin-1 (SIRT1), a protein associated with a range of beneficial metabolic effects.

Conclusion

This compound is a readily synthesizable isoquinoline derivative. While detailed experimental data on its physicochemical properties and biological activity are currently lacking, its structural similarity to known bioactive molecules, such as the NNMT inhibitor 5-amino-1MQ, suggests that it may be a valuable compound for further investigation in drug discovery and development. Future research should focus on the experimental determination of its chemical properties and the exploration of its pharmacological profile.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]

- 7. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]

- 8. medisearch.io [medisearch.io]

- 9. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptidesciences.com [peptidesciences.com]

Spectroscopic Profile of 5-Amino-1-chloroisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-1-chloroisoquinoline, a molecule of interest for researchers, scientists, and professionals in drug development. This document presents available experimental data and computationally predicted spectroscopic information, alongside detailed experimental protocols for its synthesis and characterization.

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound provides key information regarding its molecular weight and purity.

Table 1: LC-MS Data for this compound

| Parameter | Value | Reference |

| Retention Time (min) | 3.17 | [1] |

| [M+H]⁺ (m/z) | 179.2, 181.2 | [1] |

The observed [M+H]⁺ peaks at m/z 179.2 and 181.2 are consistent with the calculated monoisotopic mass of the protonated molecule (C₉H₈ClN₂⁺) and the characteristic isotopic pattern of a chlorine-containing compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental NMR and IR spectra for this compound, predicted data from computational models are presented below. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.5 - 7.7 | d |

| H-4 | 8.0 - 8.2 | d |

| H-6 | 7.2 - 7.4 | t |

| H-7 | 6.8 - 7.0 | d |

| H-8 | 7.8 - 8.0 | d |

| NH₂ | 4.5 - 5.5 | br s |

Note: Predictions are based on computational algorithms and may vary from experimental values. The broad singlet for the amino protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 140 - 142 |

| C-4a | 128 - 130 |

| C-5 | 145 - 147 |

| C-6 | 115 - 117 |

| C-7 | 125 - 127 |

| C-8 | 118 - 120 |

| C-8a | 135 - 137 |

Predicted IR Spectrum

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3500 | Asymmetric and symmetric stretching of the primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the isoquinoline ring |

| C=N Stretch | 1620 - 1650 | Stretching vibration of the imine bond in the isoquinoline ring |

| C=C Stretch (Aromatic) | 1500 - 1600 | Skeletal vibrations of the aromatic rings |

| N-H Bend | 1580 - 1620 | Bending vibration of the primary amine |

| C-Cl Stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of 1-chloro-5-nitroisoquinoline.[1]

Materials:

-

1-chloro-5-nitroisoquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 1-chloro-5-nitroisoquinoline (1.0 eq) and stannous chloride dihydrate (5.0 eq) in ethyl acetate is stirred under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux and maintained for approximately 3 hours.

-

After cooling to room temperature, the mixture is poured into ice-water.

-

The pH of the mixture is adjusted to 10.0 by the addition of an aqueous sodium carbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.[1]

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 300 MHz.

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans and a longer relaxation delay are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.

Sample Preparation:

-

Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

Filter the solution to remove any particulate matter.

Acquisition:

-

The analysis is performed on an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer detector.

-

A gradient elution method is typically used for the liquid chromatography separation.

-

The mass spectrometer is operated in a positive ion mode to detect the protonated molecule [M+H]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

In-Depth Technical Guide on the Solubility of 5-Amino-1-chloroisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Amino-1-chloroisoquinoline, a key heterocyclic compound of interest in pharmaceutical research and development. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of its structural analogs, namely isoquinoline, 1-chloroisoquinoline, and 4-chloroisoquinoline. Furthermore, this guide presents a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound, which can be readily adapted for this compound. A procedural workflow for this protocol is also provided in a visual format.

Introduction to this compound

This compound is a substituted isoquinoline with the molecular formula C₉H₇ClN₂ and a molecular weight of approximately 178.62 g/mol . Its structure, featuring a bicyclic aromatic core with both an amino and a chloro substituent, suggests a complex interplay of physicochemical properties that will govern its solubility. The presence of the amino group can increase polarity and allow for hydrogen bonding, potentially enhancing solubility in polar solvents, while the chloro-substituted aromatic system contributes to its lipophilicity. Understanding the solubility of this compound is critical for its application in drug discovery, particularly for formulation development, reaction chemistry, and in vitro/in vivo screening.

Quantitative Solubility Data

A thorough and exhaustive search of scientific literature, including chemical databases and supplier technical data sheets, did not yield any specific quantitative solubility data for this compound in organic solvents. The following table is therefore presented as a template for future experimental work.

Table 1: Experimentally Determined Solubility of this compound (Template)

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

Qualitative Solubility Assessment Based on Structural Analogs

In the absence of direct data, the solubility of this compound can be inferred from the properties of structurally related compounds:

-

Isoquinoline (Parent Compound): The unsubstituted isoquinoline is a solid at room temperature and is known to be soluble in many common organic solvents. This suggests that the core isoquinoline structure is amenable to dissolution in organic media.

-

1-Chloroisoquinoline: This analog is reported to be insoluble in water.[1] The presence of the chlorine atom at the 1-position increases the molecule's hydrophobicity.

-

4-Chloroisoquinoline: This compound is described as having moderate solubility in organic solvents.[2]

-

Aminoisoquinolines: The amino group is a polar functional group that can participate in hydrogen bonding. Generally, the introduction of an amino group to an aromatic system can increase its solubility in polar solvents.

Based on these observations, it is reasonable to predict that this compound will exhibit low solubility in non-polar, aliphatic hydrocarbon solvents and moderate to good solubility in polar aprotic and protic organic solvents such as DMSO, DMF, and lower-chain alcohols. The presence of both a hydrophobic chlorine atom and a polar amino group creates a molecule with balanced properties, likely favoring solubility in solvents with intermediate polarity.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the thermodynamic (or equilibrium) solubility of a compound, which is considered the gold standard method.[3][4] This protocol can be applied to determine the solubility of this compound in various organic solvents.

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

4.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Vortex mixer

4.3. Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of calibration standards covering the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what is expected to dissolve should be used.

-

Accurately dispense a known volume of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[5] Care must be taken to avoid disturbing the solid pellet.

-

-

-

Analysis:

-

Dilute the filtered saturated solution with the same organic solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.

-

4.4. Calculation of Solubility

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

The solubility can also be expressed in molarity (mol/L) by dividing the solubility in g/L by the molecular weight of the compound.

Visualized Experimental Workflow

The following diagrams illustrate the key workflows for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, a qualitative assessment based on its structural components suggests it is likely to be soluble in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust method for obtaining this critical physicochemical parameter. The generation of such data would be a valuable contribution to the scientific community, aiding in the further development and application of this and related compounds.

References

An In-depth Technical Guide to 5-Amino-1-chloroisoquinoline: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-chloroisoquinoline, a substituted isoquinoline derivative, has emerged as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, and its pivotal role as a chemical intermediate in the development of therapeutic agents. While direct biological activity data for this compound is not extensively documented, its importance is underscored by its use in the synthesis of potent kinase inhibitors. This document consolidates available physicochemical data, experimental procedures, and the historical context of its development to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a well-established "privileged scaffold" in drug discovery.[1] First isolated from coal tar in 1885 by Hoogewerf and van Dorp, this structural motif is present in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of isoquinoline are integral to numerous therapeutic classes, including anesthetics, vasodilators, and antimicrobial agents.[1][2] The inherent structural and electronic properties of the isoquinoline core make it an attractive starting point for the design of novel therapeutic molecules targeting a wide array of biological pathways.

Discovery and Historical Context of this compound

The discovery of this compound is not marked by its isolation as a natural product or a therapeutic agent in its own right, but rather as a key intermediate in the pursuit of novel kinase inhibitors. Its synthesis is notably detailed in U.S. Patent US07312233B2. The patent discloses a series of isoquinoline derivatives designed to inhibit the activity of protein kinases, which are crucial mediators of cell signaling and are frequently dysregulated in diseases such as cancer.

In this context, this compound (with CAS Registry Number 374554-54-8) was developed as a versatile chemical building block. The presence of the amino group at the 5-position and the chloro group at the 1-position provides two reactive sites for further chemical modification, allowing for the systematic construction of a library of more complex molecules to be screened for kinase inhibitory activity. Its "discovery," therefore, is intrinsically linked to its utility in synthetic and medicinal chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in synthetic reactions.

| Property | Value | Reference |

| CAS Number | 374554-54-8 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Chemical Stability | Stable under normal storage conditions | |

| Solubility | 0.154 mg/ml | |

| InChI Key | DDELEGMETMZLAF-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical data for this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 1-chloro-5-nitroisoquinoline.[1]

Synthesis of this compound

This protocol is adapted from the procedure described in U.S. Patent US07312233B2.[1]

Reaction Scheme: 1-chloro-5-nitroisoquinoline → this compound

Reagents and Materials:

-

1-chloro-5-nitroisoquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Ice-water

-

Aqueous Sodium Carbonate (Na₂CO₃)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen gas supply

Experimental Protocol:

-

A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol) and stannous chloride dihydrate (2.4 g, 11 mmol) in ethyl acetate (50 mL) is prepared in a suitable reaction vessel.[1]

-

The mixture is stirred under reflux under a nitrogen atmosphere for 3 hours.[1]

-

After cooling to room temperature, the reaction mixture is poured into ice-water.[1]

-

The mixture is then basified to a pH of 10.0 with an aqueous solution of sodium carbonate.[1]

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The resulting residue is purified by column chromatography on silica gel to yield the final product, this compound, as a light yellow solid.[1]

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

As established, this compound is a valuable intermediate. Its utility lies in the strategic placement of its functional groups. The amino group serves as a key handle for amide bond formation or other coupling reactions, while the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

The research detailed in patent US07312233B2 utilizes this intermediate to construct a series of compounds aimed at inhibiting protein kinases. These enzymes catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

While specific biological data for this compound is scarce, the final compounds synthesized from it were designed to interfere with signaling pathways like the one depicted below.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological effects, but for its enabling role in the synthesis of pharmacologically active compounds. Its discovery is a direct result of the needs of medicinal chemistry programs targeting complex diseases like cancer through the inhibition of protein kinases. The synthetic route to this compound is well-defined, providing a reliable source of this key intermediate for drug development campaigns. This guide has synthesized the available information on its history, properties, and synthesis to provide a comprehensive technical overview for professionals in the field, highlighting its importance as a foundational element in the ongoing quest for novel therapeutics.

References

The Emerging Therapeutic Potential of 5-Amino-1-chloroisoquinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, the 5-Amino-1-chloroisoquinoline moiety is gaining attention as a versatile pharmacophore with potential applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth analysis of the known biological activities of this compound and its closely related analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Introduction

The isoquinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties. The substitution pattern on the isoquinoline core dictates the biological target and therapeutic potential. The presence of an amino group at the 5-position and a chlorine atom at the 1-position of the isoquinoline ring creates a unique electronic and steric profile, making this compound an attractive starting point for the design of novel therapeutic agents.

While research on a broad range of this compound derivatives is still emerging, studies on the parent compound and its close analogs, particularly 5-aminoisoquinolin-1-ones, have revealed potent biological activities. This guide will focus on the most well-documented of these activities: the inhibition of PARP enzymes, which is a clinically validated strategy in cancer therapy. Additionally, potential anticancer, neuroprotective, and antimicrobial activities suggested by related isoquinoline compounds will be discussed.

Core Biological Activity: PARP Inhibition

The most significant biological activity associated with the 5-aminoisoquinoline scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are crucial for DNA single-strand break repair.[3] By inhibiting PARP, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[3]

Quantitative Data for PARP Inhibition

While specific IC50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature, data for the closely related 5-aminoisoquinolin-1-one derivatives provide valuable insights into the structure-activity relationship (SAR) for PARP inhibition. These compounds serve as excellent surrogates for understanding the potential of the 5-aminoisoquinoline core.

| Compound ID | Derivative Class | Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |

| I | 5-Benzamidoisoquinolin-1-one | PARP-1 | 250 | 9.3 | [1] |

| I | 5-Benzamidoisoquinolin-1-one | PARP-2 | 27 | 9.3 | [1] |

| II | 5-(Carboxymethylamino)isoquinolin-1-one | PARP-1 | 1000 | - | [1] |

| III | 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one | PARP-2 | Potent and Selective | - |

Table 1: PARP Inhibitory Activity of 5-Aminoisoquinolin-1-one Derivatives

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of action of PARP inhibitors in BRCA-deficient cancer cells is a prime example of synthetic lethality. The following diagram illustrates this pathway.

Other Potential Biological Activities

While PARP inhibition is the most characterized activity, the broader isoquinoline and quinoline classes of compounds suggest other potential therapeutic applications for this compound derivatives.

Anticancer Activity

Beyond PARP inhibition, various quinoline and isoquinoline derivatives have demonstrated direct cytotoxic effects against a range of cancer cell lines.[4][5] The mechanisms for these activities are diverse and can include DNA intercalation and inhibition of topoisomerase II.[4]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative | MDA-MB-436 (Breast) | 2.57 | [6] |

| Quinoline Acrylamide | MCF7 (Breast) | 29.8 | [5] |

| 3-Aminoisoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Low (GP 19.94%) | [7] |

Table 2: Anticancer Activity of Related Heterocyclic Compounds

Neuroprotective Effects

Isoquinoline alkaloids have been studied for their neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9][10] The proposed mechanisms include anti-inflammatory effects, reduction of oxidative stress, and modulation of neurotransmitter systems.[8][10] While direct evidence for this compound derivatives is lacking, the core structure's potential in this area warrants investigation.

Antimicrobial Activity

Certain isoquinoline and quinoline derivatives have shown promising activity against various bacterial and fungal strains.[11][12] The mechanism of action often involves the disruption of bacterial cell processes.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkynyl Isoquinoline | S. aureus | 4 | [11] |

| Halogenated Amino-naphthoquinones | Gram-negative bacteria | 4-32 | |

| α-aminophosphonates with quinoline | Gram-positive & Gram-negative | 0.25 - 128 | [12] |

Table 3: Antimicrobial Activity of Related Isoquinoline and Quinoline Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound

A common synthetic route to the core structure is the reduction of a nitro group precursor.

Procedure:

-

A mixture of 1-chloro-5-nitroisoquinoline (0.0022 mol), stannous chloride dihydrate (0.011 mol), and ethyl acetate (50 mL) is stirred under reflux in a nitrogen atmosphere for 3 hours.

-

After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous sodium carbonate.

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.

Adapted from BenchChem.[10]

PARP Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.[3]

Reagents and Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Activated DNA (e.g., nicked DNA)

-

NAD+ (PARP substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Detection reagent (e.g., colorimetric or fluorescent NAD+ detection kit)

-

Test compounds (this compound derivatives)

Procedure:

-

The PARP enzyme is incubated with activated DNA in the assay buffer.

-

The test compound is added at various concentrations.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

The reaction is stopped, and the amount of remaining NAD+ or the amount of poly(ADP-ribose) formed is quantified using a plate reader.

-

The percentage of PARP inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

-

The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Reagents and Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Test compounds

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The existing data on related 5-aminoisoquinolin-1-one derivatives strongly suggest that this class of compounds is a potent source of PARP inhibitors, with potential applications in the treatment of cancers with homologous recombination deficiencies.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship for PARP inhibition and other potential biological activities. Investigations into their anticancer, neuroprotective, and antimicrobial properties are warranted to fully explore the therapeutic potential of this versatile chemical scaffold. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such endeavors.

References

- 1. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5-Amino-1-chloroisoquinoline: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 5-Amino-1-chloroisoquinoline. Understanding these properties at a quantum level is pivotal for the rational design of novel therapeutics, as it offers insights into molecular stability, reactivity, and potential intermolecular interactions, which are fundamental to a molecule's pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this molecule is not publicly available, this document outlines the established computational methodologies and expected outcomes based on studies of similar heterocyclic compounds.

Introduction: The Significance of Isoquinoline Derivatives in Medicinal Chemistry

The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant biological activity. Its derivatives are known to exhibit diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, as a substituted isoquinoline, presents a unique electronic and structural profile that makes it a compelling candidate for further investigation and development in medicinal chemistry. The chloro-substituted isoquinoline core is a common scaffold in medicinal chemistry for developing novel therapeutic agents.[1] The chlorine atom at the 1-position and the amino group at the 5-position can be further functionalized through various cross-coupling reactions, enabling the creation of diverse and complex molecular architectures.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico tool to predict the physicochemical properties of such molecules with high accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This data is invaluable for understanding the molecule's reactivity, stability, and potential binding interactions with biological targets.

Experimental Protocols: Computational Methodology

The following section details a standard and robust computational protocol for performing quantum chemical calculations on this compound. This methodology is based on widely accepted practices in computational chemistry for molecules of similar complexity.

2.1. Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent calculations are dependent on an accurate molecular structure corresponding to a minimum on the potential energy surface.

-

Software: Gaussian 16 suite of programs is recommended.

-

Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard and reliable choice.

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and systems with lone pairs, as well as polarization functions (d,p) on heavy atoms and hydrogen to account for the non-uniform distribution of electron density.

-

Procedure: The geometry optimization is performed in the gas phase without any symmetry constraints. The convergence criteria are set to the default values of the Gaussian 16 software.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This has two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, which can be valuable for experimental characterization.

2.3. Electronic Property Calculations

The electronic properties of the optimized structure are then calculated to gain insights into the molecule's reactivity and electronic behavior.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is particularly useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Data Presentation: Predicted Molecular Properties

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-Cl | 1.74 |

| C1-N2 | 1.32 | |

| N2-C3 | 1.38 | |

| C3-C4 | 1.40 | |

| C4-C10 | 1.42 | |

| C10-C5 | 1.41 | |

| C5-N(amino) | 1.38 | |

| C5-C6 | 1.43 | |

| C6-C7 | 1.37 | |

| C7-C8 | 1.41 | |

| C8-C9 | 1.38 | |

| C9-C10 | 1.42 | |

| C4a-C8a | 1.42 | |

| Bond Angles (°) | Cl-C1-N2 | 115.8 |

| C1-N2-C3 | 117.5 | |

| N2-C3-C4 | 123.0 | |

| C3-C4-C10 | 119.2 | |

| C4-C10-C5 | 118.5 | |

| C10-C5-N(amino) | 119.7 | |

| Dihedral Angles (°) | Cl-C1-N2-C3 | 179.8 |

| C1-N2-C3-C4 | -0.5 | |

| N(amino)-C5-C10-C4 | 178.9 |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 Debye |

| Major IR Frequencies (cm⁻¹) | 3450 (N-H stretch) |

| 3350 (N-H stretch) | |

| 1620 (C=N stretch) | |

| 1580 (C=C stretch) | |

| 1250 (C-N stretch) | |

| 750 (C-Cl stretch) |

Mandatory Visualization

The following diagrams illustrate the computational workflow, molecular structure, and a conceptual pathway for the application of these calculations in drug development.

Caption: Computational workflow for quantum chemical calculations.

Caption: Molecular structure of this compound.

Caption: Application of computational data in drug development.

References

A Technical Guide to the Reactivity of the Amino Group in 5-Amino-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 5-Amino-1-chloroisoquinoline, a versatile building block in medicinal chemistry and organic synthesis. This document details key reactions, experimental protocols, and potential applications, with a focus on providing actionable information for laboratory use.

Introduction

This compound is a key heterocyclic intermediate used in the synthesis of a variety of bioactive molecules.[1] Its structure, featuring a reactive amino group and a functionalizable chlorine atom, makes it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] The reactivity of the primary aromatic amine at the 5-position is central to its utility, allowing for a range of chemical transformations. This guide will explore the primary reactions of this amino group: synthesis of the parent molecule, diazotization, acylation, and alkylation.

Synthesis of this compound

The most common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-chloro-5-nitroisoquinoline.

Experimental Protocol: Reduction of 1-chloro-5-nitroisoquinoline[2]

A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL) is stirred under a nitrogen atmosphere and refluxed for 3 hours. After cooling, the reaction mixture is poured into ice-water and basified to a pH of 10.0 with an aqueous sodium carbonate solution. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel to yield this compound as a light yellow solid.[2]

Quantitative Data[2]

| Parameter | Value |

| Molecular Weight | 178.62 g/mol |

| LC-MS (M+1) | 179.2 & 181.2 |

| LC Retention Time | 3.17 min |

Reactivity of the Amino Group

The primary amino group at the 5-position of the isoquinoline ring is a versatile functional handle that can undergo a variety of chemical transformations.

Diazotization and Subsequent Reactions

Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of functional groups. While a specific protocol for this compound is not detailed in the provided results, the diazotization of the closely related 5-aminoisoquinoline is well-documented in the context of the Sandmeyer reaction.[1]

In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend this compound in deionized water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir for 15 minutes to form the hydrochloride salt. In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution in an ice bath. Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, keeping the reaction temperature between 0 and 5 °C. After the addition is complete, stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. This solution can then be used in subsequent reactions, such as the Sandmeyer reaction with a copper(I) halide to introduce a different halogen at the 5-position.[1]

Acylation

The amino group can be readily acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base, such as pyridine or triethylamine. The mixture is cooled in an ice bath, and the acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Alkylation

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

This compound is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the amino group. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, possibly with heating, until the starting material is consumed. The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The product can be purified by chromatography.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. The derivatization of the amino group is a key strategy to modulate the pharmacological properties of the resulting molecules. For instance, the related compound 5-Amino-1-methylquinolinium (5-AMQ) is a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases.[3][4] The synthetic accessibility and reactivity of this compound make it an attractive scaffold for the development of new NNMT inhibitors and other therapeutic agents.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity, making it a cornerstone for the synthesis of a diverse array of functionalized isoquinoline derivatives. The ability to readily undergo diazotization, acylation, and alkylation provides medicinal chemists with a powerful toolkit for the design and synthesis of novel drug candidates. This guide provides a foundational understanding of these key reactions and offers practical protocols to facilitate further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Amino-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The 5-Amino-1-chloroisoquinoline scaffold presents a unique substitution pattern that warrants investigation for its potential cytotoxic effects against various cancer cell lines. A preliminary cytotoxicity screening is the foundational step in this evaluation, providing critical insights into the compound's potency and selectivity, often quantified by the half-maximal inhibitory concentration (IC50).[3] This in-depth guide provides a comprehensive overview of the essential experimental protocols, standards for data presentation, and visualization of key workflows and potential signaling pathways relevant to the cytotoxicity screening of this compound.

Quantitative Data Presentation: A Comparative Analysis

A primary objective of the initial cytotoxicity screening is to determine the concentration at which this compound elicits a toxic response in a panel of cancer cell lines and a normal cell line to assess selectivity. The IC50 value, representing the concentration required to inhibit 50% of cell growth or viability, is a key metric.[4] Data should be systematically organized for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer and Normal Cell Lines

| Cell Line | Tissue of Origin | Morphology | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Epithelial | 48 | Hypothetical Value |

| MDA-MB-231 | Breast Adenocarcinoma | Epithelial | 48 | Hypothetical Value |

| A549 | Lung Carcinoma | Epithelial | 48 | Hypothetical Value |

| HCT-116 | Colon Carcinoma | Epithelial | 48 | Hypothetical Value |

| HeLa | Cervical Adenocarcinoma | Epithelial | 48 | Hypothetical Value |

| NHDF-Neo | Normal Human Dermal Fibroblasts | Fibroblast | 48 | Hypothetical Value |

Experimental Protocols: A Step-by-Step Guide

The following protocols are standard methodologies for in vitro cytotoxicity assessment and are recommended for the preliminary screening of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HeLa) and a normal human cell line (e.g., NHDF-Neo) should be procured from a reputable cell bank.

-

Culture Medium: Cells should be cultured in the recommended medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.[5][6]

-

Incubation Conditions: Cultures are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[5]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[3][5]

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3] Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for a further 48-72 hours.[3]

-

MTT Addition and Formazan Solubilization: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours.[3][5] Afterwards, carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration using appropriate software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[7]

-

Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.

-

Controls: Include a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer).[8]

-

LDH Measurement: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) after a 30-minute incubation at room temperature, protected from light.

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Visualizing Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and hypothetical signaling pathways.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the LDH cytotoxicity assay.

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of this compound. By employing standardized assays such as the MTT and LDH tests, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential. The presented workflows and hypothetical signaling pathway offer a visual roadmap for experimental design and mechanistic hypothesis generation.

Should this compound demonstrate significant and selective cytotoxicity, further investigations would be warranted. These could include more detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved, as well as in vivo studies to evaluate its efficacy and safety in preclinical models. The initial screening data will be pivotal in guiding these future research endeavors and determining the potential of this compound as a novel anticancer agent.

References

- 1. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of the Chlorine Atom in the Reactivity of 5-Amino-1-chloroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-chloroisoquinoline is a key heterocyclic building block in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing, yet reactive, chlorine atom, imparts a distinct reactivity profile that is crucial for its utility in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the role of the chlorine atom at the C1 position, focusing on its influence on the electronic properties and reaction dynamics of the isoquinoline core. Detailed experimental protocols for the synthesis and key transformations of this compound are provided, alongside a summary of quantitative data and visual diagrams to elucidate reaction pathways and electronic effects.

Introduction

The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds with significant pharmacological activities. The functionalization of this heterocyclic system is a central theme in drug discovery. This compound serves as a versatile intermediate, with the amino group at the C5 position and the chlorine atom at the C1 position playing crucial, synergistic roles in directing its chemical behavior. The chlorine atom, in particular, acts as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric influence of this halogen is paramount for designing efficient synthetic routes to novel isoquinoline derivatives.

The Role of the Chlorine Atom in Reactivity

The reactivity of the isoquinoline ring is significantly influenced by its substituents. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom dictates the molecule's behavior in chemical reactions.

Electronic Effects

The chlorine atom at the C1 position exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the isoquinoline ring through the sigma bond framework. This inductive effect deactivates the ring towards electrophilic attack but, crucially, makes the C1 position electron-deficient and thus highly susceptible to nucleophilic attack.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing aromatic reactivity.

The amino group at the C5 position is a strong electron-donating group (+R > -I), which increases the electron density of the carbocyclic ring, influencing its susceptibility to electrophilic substitution. However, the primary role of the chlorine at C1 is to facilitate nucleophilic substitution at that position. Nucleophilic attack at C1 of isoquinoline is favored because the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by the adjacent nitrogen atom through resonance.[1][2]

Figure 1. Electronic effects of the chlorine atom on the reactivity of the C1 position in this compound.

Reactivity in Key Transformations

The electron-deficient nature of the C1 position, enhanced by the chlorine atom, makes this compound an excellent substrate for:

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the C1 position is a good leaving group and is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities at this position. Halogenated isoquinolines are particularly reactive towards SNAr replacement at the 1-position.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the C1 position can be activated by palladium catalysts to participate in a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science.[4][5] Common examples include: